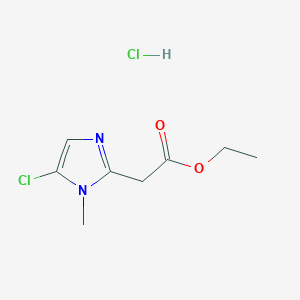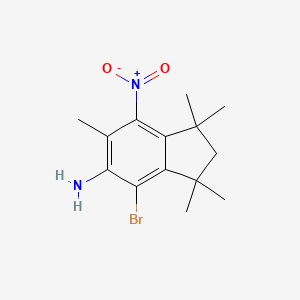
4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine
Vue d'ensemble
Description
4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine is an organic compound with the molecular formula C14H19BrN2O2. It is a derivative of indane, characterized by the presence of bromine, nitro, and amine functional groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Bromination: Introduction of the bromine atom into the indane ring.
Nitration: Addition of the nitro group to the brominated intermediate.
Amination: Introduction of the amine group to the nitro intermediate.
Each step requires specific reaction conditions, such as the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Replacement of the bromine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-ylamine: Lacks the nitro group, which affects its reactivity and applications.
1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine:
Uniqueness
4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine is unique due to the combination of bromine, nitro, and amine functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific research applications .
Propriétés
IUPAC Name |
4-bromo-1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-7-11(16)10(15)8-9(12(7)17(18)19)14(4,5)6-13(8,2)3/h6,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWTKZIVUVSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


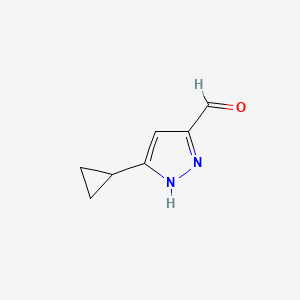
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
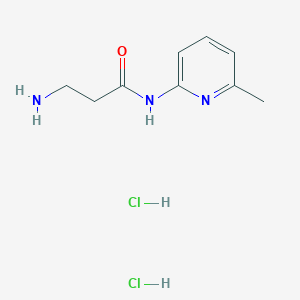
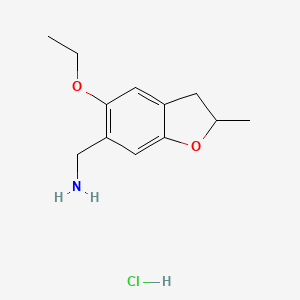

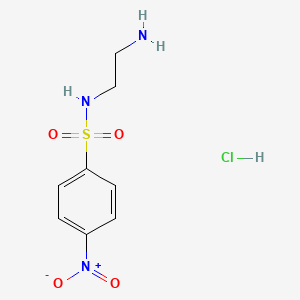
amine hydrochloride](/img/structure/B1372065.png)
![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
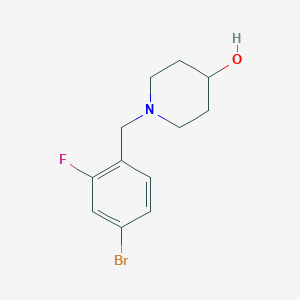
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
